1-(Hydroxymethyl)indole-2,3-dione
Overview
Description
1-(Hydroxymethyl)indole-2,3-dione is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is found in several plants and mammalian tissues and exhibits a range of bioactivities, making it a valuable compound in drug synthesis .
Synthesis Analysis
The synthesis of 1-hydroxymethyl-3-aminomethyl indoles can be achieved through a one-pot route using indoles, formaldehyde, and secondary amines in the presence of molecular sieves and a catalytic amount of InCl3, yielding excellent results . Another method involves the use of cyclodextrins as catalysts in alkaline solutions, which selectively produces 3-(hydroxymethyl)indole from indole and formaldehyde .
Molecular Structure Analysis
The molecular structure of related indole derivatives has been determined through various spectroscopic methods and X-ray diffraction. For instance, the crystal structure of 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione has been elucidated, showing intermolecular hydrogen bonds . Similarly, the planarity of the 1H-indole-2,3-dione unit and its dihedral angle with substituents has been described for compounds like 1-propyl-1H-indole-2,3-dione .
Chemical Reactions Analysis
Indole derivatives undergo a range of chemical reactions. For example, 3-hydroxy-3H-indoles and their N-oxides can be stereospecifically reduced to indoline derivatives, which can then lose water to form 2,3-disubstituted indoles . Additionally, molecular rearrangement of 1-substituted indole derivatives can lead to new indole and imidazolinone derivatives .
Physical and Chemical Properties Analysis
Indole derivatives exhibit various physical and chemical properties that make them useful in different applications. For instance, indole-2,3-dione Mannich bases have shown antibacterial activities and have been reported as efficient inhibitors against metal corrosion . The crystal structure of indole derivatives often reveals hydrogen bonding and other intermolecular interactions that can influence their physical properties and reactivity .
Scientific Research Applications
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Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Applications of Indane-1,3-Dione
- Application Summary : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application : An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
- Results or Outcomes : Indane-1,3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
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Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The wide range of biological activities of indole derivatives has created interest among researchers to synthesize a variety of indole derivatives .
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Fused Multifunctionalized Isoindole-1,3-Diones
- Application Summary : The synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported .
- Methods of Application : The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- Results or Outcomes : Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
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Indole Derivatives in Alkaloids
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : In this review, the construction of indoles as a moiety in selected alkaloids is highlighted .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Coupled Oxidation of Imidazoles and Tetraynes
- Application Summary : The facile synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported .
- Methods of Application : The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- Results or Outcomes : Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
Future Directions
Indole derivatives, including 1-(Hydroxymethyl)indole-2,3-dione, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , indicating a potential direction for future research.
properties
IUPAC Name |
1-(hydroxymethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-7-4-2-1-3-6(7)8(12)9(10)13/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOPQDELUOKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198920 | |
Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)indole-2,3-dione | |
CAS RN |
50899-59-7 | |
Record name | 1-Hydroxymethylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50899-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050899597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Hydroxymethyl)indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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